molecular formula C24H31NO B193196 (5alpha)-17-(3-Pyridinyl)androst-16-en-3-one CAS No. 154229-26-2

(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one

Cat. No. B193196
M. Wt: 349.5 g/mol
InChI Key: FKNZCFYWNHCQGE-IRMBCWQZSA-N
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Description

“(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one” is a chemical compound with a specific molecular structure. It is classified as an androstane derivative and belongs to the class of steroids. The compound consists of a steroid backbone with a pyridinyl group attached at position 17 and a ketone group at position 3 .


Molecular Structure Analysis

The molecular formula of “(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one” is C24H31NO, and its molecular weight is 349.51 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The compound has been synthesized from dehydroepiandrosterone, demonstrating the chemical pathways and processes involved in its production. This process includes steps like ketalisation, O-silylation, and reductive cleavage (Marson et al., 2003).

  • Structural Analysis : Research has identified and analyzed similar compounds, contributing to the understanding of their chemical structure and properties. For instance, 5alpha-androst-1-ene-3,17-dione was found in pig fat, signifying its presence in the natural environment and highlighting the analytical techniques used for its detection (McGregor & Erickson, 2003).

Biological Implications and Applications

  • Pheromone Research : Studies have explored the role of similar compounds in human physiology, such as examining the effects of 5alpha-androst-16-en-3alpha-ol on luteinizing hormone secretion in females, suggesting potential applications in understanding reproductive biology and pheromone interactions (Shinohara et al., 2000).

  • Aromatase Inhibition : Some derivatives of similar compounds have been studied for their potential as aromatase inhibitors, which can have implications in cancer treatment, particularly in hormone-sensitive cancers (Cepa et al., 2008).

  • Photodimerization Studies : The behavior of steroid enones like androst-4-ene-3,17-dione under UV radiation, leading to dimerization, can have implications in the understanding of molecular interactions and the development of new pharmaceutical compounds (DellaGreca et al., 2002).

properties

IUPAC Name

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17,19,21-22H,5-6,8-12,14H2,1-2H3/t17-,19-,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNZCFYWNHCQGE-IRMBCWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471175
Record name 3-Keto-5alpha-abiraterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one

CAS RN

154229-26-2
Record name (5α)-17-(3-Pyridinyl)androst-16-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154229-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Keto-5alpha-abiraterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Keto-5alpha-abiraterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-KETO-5.ALPHA.-ABIRATERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/675L8BAG4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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